
LMT-28
Descripción general
Descripción
LMT-28 es un inhibidor sintético de molécula pequeña que se dirige a la subunidad beta del receptor de interleucina-6, también conocido como glicoproteína 130. Es conocido por su capacidad para inhibir selectivamente la fosforilación del transductor de señales y activador de la transcripción 3, la quinasa Janus 2 y la glicoproteína 130 inducida por la interleucina-6. Este compuesto ha demostrado potencial como agente terapéutico para enfermedades inflamatorias como la artritis reumatoide y la pancreatitis aguda .
Métodos De Preparación
La síntesis de LMT-28 implica varios pasos, comenzando con la preparación de la solución madre. El compuesto se disuelve en dimetilsulfóxido para lograr una concentración de 40 miligramos por mililitro . La ruta sintética y las condiciones de reacción específicas para this compound no están ampliamente publicadas, pero se sabe que se está desarrollando como un nuevo inhibidor terapéutico de la interleucina-6 .
Análisis De Reacciones Químicas
LMT-28 experimenta varias reacciones químicas, centrándose principalmente en su interacción con las vías de señalización de la interleucina-6. Inhibe selectivamente la fosforilación del transductor de señales y activador de la transcripción 3, la quinasa Janus 2 y la glicoproteína 130. El compuesto muestra baja toxicidad y es eficaz para reducir la activación de estas vías . Los reactivos comunes utilizados en estas reacciones incluyen la interleucina-6 y sus componentes del receptor .
Aplicaciones Científicas De Investigación
Pharmacokinetic Properties
The pharmacokinetic characterization of LMT-28 has revealed several important properties that support its potential as an oral therapeutic agent:
- Moderate to High Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at , indicating good absorption potential .
- Plasma Protein Binding : this compound exhibits high plasma protein binding (92.4%), primarily to serum albumin, which is crucial for its distribution in systemic circulation .
- Metabolic Stability : The compound's half-life was determined to be approximately 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, suggesting reasonable metabolic stability for therapeutic use .
Therapeutic Applications
This compound has been investigated for its therapeutic potential in various preclinical models:
- Anti-inflammatory Effects : In vivo studies have shown that oral administration of this compound significantly alleviates symptoms in models of collagen-induced arthritis and acute pancreatitis in mice, highlighting its anti-inflammatory properties .
- Bone Resorption Inhibition : Recent research confirmed that this compound reduces lipopolysaccharide (LPS)-induced bone resorption around implants in diabetic rats, indicating its potential utility in managing bone-related complications associated with diabetes .
- Potential for Other Conditions : Given its mechanism of action targeting IL-6 signaling, this compound may also be applicable in treating other inflammatory conditions such as systemic lupus erythematosus and certain cancers where IL-6 plays a pivotal role.
Case Study 1: Collagen-Induced Arthritis Model
In a study involving mice with collagen-induced arthritis, administration of this compound resulted in reduced joint inflammation and swelling compared to control groups. The compound's ability to inhibit IL-6 signaling was confirmed through decreased levels of inflammatory markers in serum samples.
Case Study 2: Acute Pancreatitis Model
Another study assessed the effects of this compound on acute pancreatitis induced by cerulein in mice. Results indicated that treatment with this compound led to reduced pancreatic edema and inflammation, suggesting its efficacy as an anti-inflammatory agent.
Mecanismo De Acción
LMT-28 ejerce sus efectos uniéndose directamente a la glicoproteína 130, inhibiendo así la interacción entre la glicoproteína 130 y el complejo de interleucina-6 / receptor alfa de interleucina-6 . Esta inhibición evita la fosforilación aguas abajo del transductor de señales y activador de la transcripción 3, la quinasa Janus 2 y la glicoproteína 130, lo que reduce en última instancia la respuesta inflamatoria . El mecanismo de acción del compuesto es específico para la vía de señalización de la interleucina-6, lo que lo convierte en un agente terapéutico dirigido .
Comparación Con Compuestos Similares
LMT-28 es único en su capacidad para inhibir selectivamente la vía de señalización de la interleucina-6 mediante la unión directa a la glicoproteína 130. Los compuestos similares incluyen tocilizumab, un anticuerpo monoclonal que también se dirige a los receptores de interleucina-6 . a diferencia de tocilizumab, this compound es un inhibidor de molécula pequeña que se puede administrar por vía oral . Otros compuestos similares incluyen varios inhibidores de la interleucina-6 que se dirigen a diferentes componentes de la vía de señalización .
Actividad Biológica
LMT-28 is a synthetic compound that has garnered attention for its potential as an interleukin-6 (IL-6) inhibitor, making it a candidate for the treatment of various inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic applications.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized through both in vitro and in vivo studies. Key findings include:
- Physicochemical Properties : this compound has a logarithm of the partition coefficient (LogP) value of 3.65, indicating moderate to high lipid solubility, which is essential for cell membrane permeability.
- Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at , suggesting good absorption potential in biological systems .
- Plasma Protein Binding : this compound exhibits a high plasma protein binding rate of 92.4%, predominantly binding to serum albumin, which may influence its distribution and efficacy .
- Half-Life : The metabolic half-life () was found to be 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, indicating rapid metabolism .
This compound functions primarily as an IL-6 inhibitor, which is crucial in modulating inflammatory responses. It operates by:
- Inhibition of IL-6 Signaling : By repressing the activation of signal transducer and activator of transcription 3 (STAT3), this compound effectively reduces IL-6-mediated inflammatory pathways .
- Anti-inflammatory Effects : In animal models, this compound has demonstrated significant anti-inflammatory activity, particularly in conditions such as collagen-induced arthritis and pancreatitis .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
-
In Vivo Studies on Inflammation :
- In a study focusing on collagen-induced arthritis, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine associated with joint inflammation .
- Another study reported that this compound ameliorated the progression of pancreatitis in mice models, showcasing its broad anti-inflammatory effects across different conditions .
- Comparative Analysis with Other IL-6 Inhibitors :
Summary Table of Key Findings
Property | Value |
---|---|
LogP | 3.65 |
Papp | |
Plasma Protein Binding | 92.4% |
Half-Life (Rat) | 15.3 min |
Half-Life (Human) | 21.9 min |
Therapeutic Applications | Anti-inflammatory diseases |
Q & A
Basic Research Questions
Q. What is the primary mechanism of LMT-28 in inhibiting IL-6 signaling pathways?
this compound directly binds to the gp130 receptor, blocking the interaction between the IL-6/IL-6Rα complex and gp130. This inhibits downstream phosphorylation of STAT3, JAK2, and gp130, as demonstrated via Western blot analysis in HepG2 cells pre-treated with this compound (1–100 μM) and stimulated with IL-6 . Dose-dependent inhibition of STAT3 phosphorylation (IC₅₀ = 5.9 μM) confirms its specificity for IL-6-induced signaling .
Q. Which experimental models are commonly used to evaluate this compound’s anti-inflammatory efficacy?
Key models include:
- Collagen-induced arthritis (CIA) mice : this compound (0.25 mg/kg orally) reduced arthritis index scores by 50% and suppressed serum COMP and SAP levels .
- HepG2 cells : Used to study IL-6-induced STAT3 activation via Western blot .
- MDCK cells : Assessed permeability (Papp = 9.7 × 10⁻⁶ cm/s) to predict oral bioavailability .
- Cerulein-induced acute pancreatitis models : this compound (1 mg/kg) reduced amylase activity and pro-inflammatory cytokines .
Q. How is this compound’s metabolic stability evaluated in preclinical studies?
Metabolic stability is tested using liver microsomes from rats and humans. This compound’s half-life (t₁/₂) in human microsomes is 21.9 ± 2.8 min, compared to 15.3 ± 1.4 min in rats, with intrinsic clearance rates of 64 ± 8.1 and 91 ± 8.4 μL/min/mg protein, respectively. LC-MS/MS quantifies parent compound degradation, revealing species-specific metabolic differences .
Q. What assays are used to quantify this compound in biological samples?
- LC-MS/MS : Detects this compound via precursor ion [M+H]⁺ at m/z 312 → 165, with carbamazepine as an internal standard. Calibration curves show linearity (R = 0.99–0.9999) in plasma .
- ELISA : Measures IL-6-induced TNF-α suppression in mice (e.g., 0.8 mg/kg this compound reduces TNF-α by 70%) .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s efficacy across inflammatory models?
For example, this compound suppresses IL-6-induced STAT3 phosphorylation in vitro but shows incomplete efficacy in aldosterone-salt-induced hypertension models. This discrepancy may arise from tissue-specific gp130 expression or compensatory pathways (e.g., TNF-α dominance). Cross-validation using RNA-seq or phosphoproteomics in target tissues (e.g., aorta) is recommended .
Q. What methodological approaches optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?
- Non-compartmental analysis : Calculates AUC, Cmax, and bioavailability (F = 44.6% in mice) from plasma concentration-time curves .
- Species scaling : Human metabolic stability (t₁/₂ = 21.9 min) predicts higher bioavailability than in rats, necessitating allometric scaling for clinical dose extrapolation .
Q. How can combinatorial therapies enhance this compound’s therapeutic potential?
Synergy with tetrahydropapaverine (THP) or kaempferol improves rheumatoid arthritis outcomes:
- THP combination : Reduces TNF-α/IL-6 secretion by 60% and inhibits osteoclastogenesis in CIA mice .
- Kaempferol co-treatment : Suppresses RA-FLS migration via IL-6/STAT3 pathway downregulation . Mechanistic studies should employ transcriptomics (e.g., RNA-seq) to identify synergistic pathways.
Q. What statistical methods address variability in this compound’s in vivo pharmacokinetic data?
- WinNonlin software : Analyzes AUC variability (e.g., oral AUC₈h = 302 ± 209 h·ng/mL) using non-compartmental models .
- ANOVA/t-tests : Compare dose-response outcomes (e.g., arthritis index scores in CIA mice; p < 0.05) .
Q. How do researchers validate this compound’s target engagement in complex tissues?
- Immunoprecipitation (IP) : Confirms direct gp130 binding in IL-6-stimulated cells .
- Fluorescence polarization assays : Quantify competitive displacement of IL-6/IL-6Rα from gp130 .
Q. Methodological Considerations
- Data Interpretation : Account for interspecies differences in metabolic stability (e.g., human vs. rat cytochrome P450 activity) .
- Experimental Design : Include sham controls (e.g., normal serum in CIA studies) and validate assays across multiple labs .
- Ethical Compliance : Ensure animal protocols align with institutional guidelines (e.g., Korea’s Kangwon University approvals) .
Propiedades
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.